molecular formula C12H13Cl2N3O2 B7163945 N-(3,5-dichloro-4-methylphenyl)-3-methyl-4-oxoimidazolidine-1-carboxamide

N-(3,5-dichloro-4-methylphenyl)-3-methyl-4-oxoimidazolidine-1-carboxamide

Cat. No.: B7163945
M. Wt: 302.15 g/mol
InChI Key: HGVKWEQZKZRAGF-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-4-methylphenyl)-3-methyl-4-oxoimidazolidine-1-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichloromethylphenyl group and an imidazolidine ring, making it a subject of interest for researchers and industrial applications.

Properties

IUPAC Name

N-(3,5-dichloro-4-methylphenyl)-3-methyl-4-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O2/c1-7-9(13)3-8(4-10(7)14)15-12(19)17-5-11(18)16(2)6-17/h3-4H,5-6H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVKWEQZKZRAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)NC(=O)N2CC(=O)N(C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichloro-4-methylphenyl)-3-methyl-4-oxoimidazolidine-1-carboxamide typically involves the reaction of 3,5-dichloro-4-methylphenyl isocyanate with 3-methyl-4-oxoimidazolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichloro-4-methylphenyl)-3-methyl-4-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

N-(3,5-dichloro-4-methylphenyl)-3-methyl-4-oxoimidazolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-4-methylphenyl)-3-methyl-4-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichloro-4-methylphenyl)acetamide
  • 3,5-dichloro-4-methylphenyl 4-biphenylcarboxylate
  • N-(3,5-dichloro-4-methylphenyl)-6-oxopiperidine-2-carboxamide

Uniqueness

N-(3,5-dichloro-4-methylphenyl)-3-methyl-4-oxoimidazolidine-1-carboxamide is unique due to its specific structural features, such as the imidazolidine ring and the dichloromethylphenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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